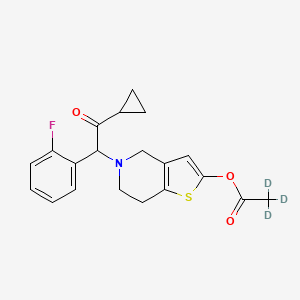

Prasugrel-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Prasugrel-d3 is a deuterium-labeled derivative of Prasugrel, a thienopyridine prodrug. Prasugrel is an antiplatelet agent that inhibits platelet activation and aggregation by irreversibly binding to the P2Y12 receptor on platelets. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Prasugrel.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Prasugrel-d3 is synthesized by incorporating deuterium into the Prasugrel molecule. The synthesis involves several steps, including N-protection, boric acid substitution, and N-substitution. The key intermediate is prepared by reacting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone . The final product is obtained through acid hydrolysis and subsequent acetylation .

Industrial Production Methods

Industrial production of this compound involves the use of advanced techniques such as evaporative precipitation and ultrasonication. These methods help in improving the solubility and bioavailability of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Prasugrel-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form its active metabolite.

Reduction: Reduction reactions can be used to modify the functional groups in the molecule.

Substitution: Substitution reactions, such as boric acid substitution, are used in the synthesis of the compound.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include trimethyl borate, triphenylchloromethane, and 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone . The reactions are typically carried out under controlled conditions, such as room temperature and nitrogen atmosphere .

Major Products Formed

The major product formed from the reactions involving this compound is its active metabolite, which exerts antiplatelet activity through antagonism of P2Y12 receptors .

Wissenschaftliche Forschungsanwendungen

Prasugrel-d3 is widely used in scientific research for various applications, including:

Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion of Prasugrel.

Clinical Trials: Evaluating the efficacy and safety of Prasugrel in patients with acute coronary syndrome.

Drug Development: Developing new antiplatelet agents with improved efficacy and safety profiles.

Wirkmechanismus

Prasugrel-d3, like Prasugrel, is a prodrug that requires enzymatic transformation in the liver to its active metabolite. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, preventing the binding of adenosine diphosphate (ADP) and impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This results in the inhibition of platelet activation and aggregation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Clopidogrel: Another thienopyridine antiplatelet agent that also inhibits the P2Y12 receptor.

Ticlopidine: A thienopyridine derivative with similar antiplatelet effects.

Ticagrelor: A non-thienopyridine P2Y12 receptor antagonist with a different mechanism of action

Uniqueness of Prasugrel-d3

This compound is unique due to its deuterium labeling, which allows for more precise pharmacokinetic and pharmacodynamic studies. This labeling helps in tracking the compound’s metabolic pathways and understanding its interactions within the body .

Eigenschaften

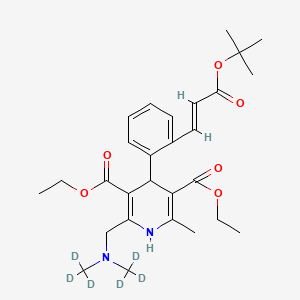

Molekularformel |

C20H20FNO3S |

|---|---|

Molekulargewicht |

376.5 g/mol |

IUPAC-Name |

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i1D3 |

InChI-Schlüssel |

DTGLZDAWLRGWQN-FIBGUPNXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 |

Kanonische SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12427299.png)

![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)

![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)

![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)

![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)

![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)